The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structural framework that includes thiazolidinone and pyrido-pyrimidinone moieties, which may confer various biological activities. The molecular formula is with a molecular weight of approximately 526.6 g/mol .
This compound is classified under thiazolidinediones and pyrimidinones, which are known for their diverse pharmacological properties, including anti-inflammatory and antitumor activities. The compound is available from chemical suppliers like Sigma-Aldrich and BenchChem, aimed at researchers in early drug discovery .
The synthesis of this compound typically involves multiple steps to construct its complex structure. Key methods include:
The molecular structure of the compound can be represented by its IUPAC name and its corresponding structural formulas:
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S)OC
RHJBEIXKRFELQX-HKWRFOASSA-N
This structure reveals several functional groups that are likely responsible for the compound's biological activities, including thiazolidine and pyridine rings which are crucial for interaction with biological targets .
The compound can undergo various chemical reactions, including:
These reactions provide pathways for synthesizing derivatives that may exhibit enhanced or novel pharmacological properties.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring may play a critical role in binding to target proteins, while the pyrido-pyrimidinone core could modulate enzymatic activity or receptor signaling pathways. The presence of the dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions .
This compound has potential applications in various scientific fields, particularly in medicinal chemistry for drug development. It may serve as a lead compound for designing new therapeutics targeting conditions such as cancer or inflammatory diseases due to its structural features that suggest bioactivity. Additionally, it could be explored for its antimicrobial properties based on similar compounds studied in recent literature .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7